2-Chloroethyl trityl ether
Overview
Description
2-Chloroethyl trityl ether is an organic compound with the molecular formula C21H19ClO. It is a mono-constituent substance, primarily used as an intermediate in various chemical processes . The compound is known for its role in organic synthesis, particularly in the protection of alcohols and other functional groups.
Scientific Research Applications
2-Chloroethyl trityl ether has numerous applications in scientific research. It is widely used in organic synthesis as a protecting group for alcohols . The trityl group can be easily introduced and removed under mild conditions, making it a valuable tool in the synthesis of complex molecules. Additionally, the compound is used in the preparation of various polymers and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Safety and Hazards
Preparation Methods
2-Chloroethyl trityl ether can be synthesized through several methods. One common approach is the Williamson ether synthesis, which involves the reaction of an alkoxide ion with an alkyl halide . In this case, trityl chloride reacts with 2-chloroethanol in the presence of a base to form this compound. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Chloroethyl trityl ether undergoes various chemical reactions, including substitution and cleavage reactions. The most common reaction is the cleavage of the C–O bond using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) . This reaction typically results in the formation of trityl alcohol and 2-chloroethanol. The compound can also participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Mechanism of Action
The mechanism of action of 2-Chloroethyl trityl ether primarily involves the formation and cleavage of the trityl protecting group. The trityl group stabilizes the molecule by preventing unwanted reactions at the protected site. Upon exposure to specific reagents, the trityl group is cleaved, releasing the free alcohol or other functional group . This selective protection and deprotection mechanism is crucial in multi-step organic syntheses.
Comparison with Similar Compounds
2-Chloroethyl trityl ether is similar to other trityl-protected compounds, such as trityl chloride and trityl alcohol. its unique structure, with a 2-chloroethyl group, provides distinct reactivity and stability characteristics . Other similar compounds include trityl ethers with different alkyl groups, which may offer varying degrees of protection and ease of deprotection .
Conclusion
This compound is a versatile compound with significant applications in organic synthesis and industrial processes. Its ability to act as a protecting group for alcohols and other functional groups makes it an invaluable tool in the synthesis of complex molecules. Understanding its preparation methods, chemical reactions, and mechanism of action is essential for leveraging its full potential in scientific research and industrial applications.
Properties
IUPAC Name |
[2-chloroethoxy(diphenyl)methyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClO/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWFBBWOXLVTAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10924521 | |
Record name | 1,1',1''-[(2-Chloroethoxy)methanetriyl]tribenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10924521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235-23-0 | |
Record name | 1,1′,1′′-[(2-Chloroethoxy)methylidyne]tris[benzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1235-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 9178 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001235230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC9178 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9178 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1',1''-[(2-Chloroethoxy)methanetriyl]tribenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10924521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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